Ethyl 2-Amino-3,5-dibromobenzoate
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Overview
Description
Ethyl 2-Amino-3,5-dibromobenzoate: is an organic compound with the molecular formula C9H9Br2NO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Direct Bromination and Esterification:
Starting Material: Methyl anthranilate.
Reaction Steps: The synthesis involves two main steps: direct bromination and diazo bromination.
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Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the amino group can lead to the formation of nitro derivatives.
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Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the ester group can yield the corresponding alcohol.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in a polar aprotic solvent.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceutical Intermediate: Utilized in the synthesis of drugs, particularly those targeting respiratory conditions.
Industry:
Material Science: Employed in the production of polymers and other advanced materials.
Mechanism of Action
Comparison with Similar Compounds
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Methyl 2-Amino-3,5-dibromobenzoate:
Differences: The ester group is methyl instead of ethyl.
Uniqueness: this compound has a slightly different reactivity profile due to the longer alkyl chain.
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2-Amino-3,5-dibromobenzoic Acid:
Differences: Contains a carboxylic acid group instead of an ester.
Uniqueness: The acid form is more reactive in certain chemical reactions.
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2-Amino-3,5-dibromobenzaldehyde:
Differences: Contains an aldehyde group.
Uniqueness: The aldehyde group provides different reactivity and applications in organic synthesis.
This compound stands out due to its specific ester functionality, which imparts unique properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-3,5-dibromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERSGAMVWBINET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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